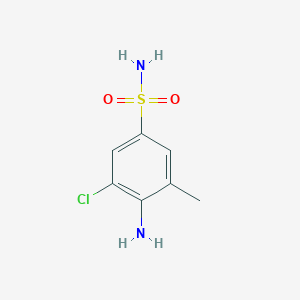
S-(3-Oxopropyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3-Oxopropyl) ethanethioate: is an organic compound with the molecular formula C5H8O2S. It is also known as ethanethioic acid, S-(3-oxopropyl) ester. This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. Thioesters are known for their reactivity and are commonly found in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Oxopropyl) ethanethioate typically involves the reaction of potassium thioacetate with acrolein. The reaction is carried out in a solvent mixture containing pyridine and glacial acetic acid. Dichloromethane is added to dissolve the potassium thioacetate at room temperature. Acrolein is then added to the reaction mixture with constant stirring for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the mixture is evaporated in vacuo, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: S-(3-Oxopropyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioester derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: S-(3-Oxopropyl) ethanethioate is used as an intermediate in organic synthesis. Its reactivity makes it a valuable compound for the preparation of various thioester derivatives.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme-catalyzed reactions. They are involved in the synthesis of fatty acids and other essential biomolecules.
Medicine: Thioesters are investigated for their potential therapeutic applications. They are studied for their role in drug delivery systems and as prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of S-(3-Oxopropyl) ethanethioate involves its reactivity as a thioester. Thioesters are known to undergo nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various biochemical and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the thioester group.
Comparación Con Compuestos Similares
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate: This compound has a similar structure but contains a chlorine atom, which affects its reactivity and applications.
S-Propyl ethanethioate: This compound has a propyl group instead of the oxopropyl group, leading to different chemical properties and uses.
Uniqueness: S-(3-Oxopropyl) ethanethioate is unique due to the presence of the oxopropyl group, which imparts specific reactivity and makes it suitable for particular synthetic and biochemical applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its importance in research and industry.
Propiedades
Fórmula molecular |
C5H8O2S |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
S-(3-oxopropyl) ethanethioate |
InChI |
InChI=1S/C5H8O2S/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3 |
Clave InChI |
LLGHPZSANAZMFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



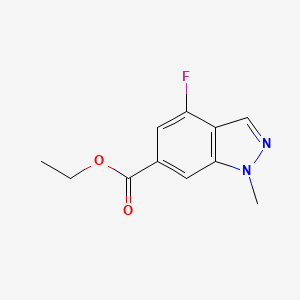
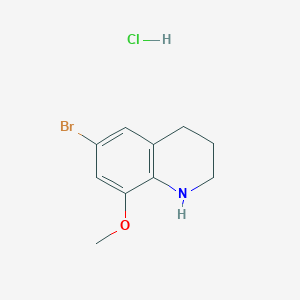
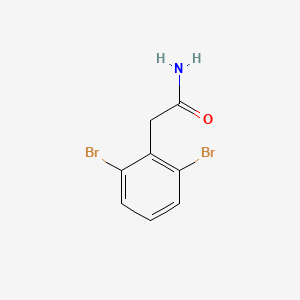
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)

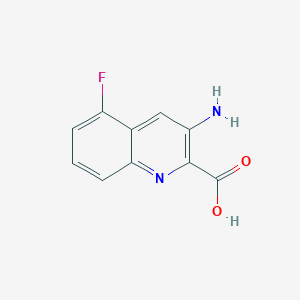
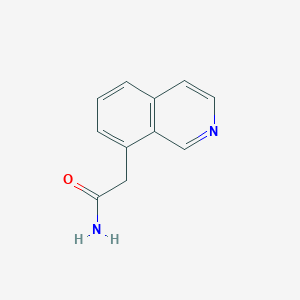
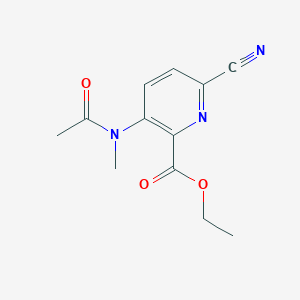
![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

